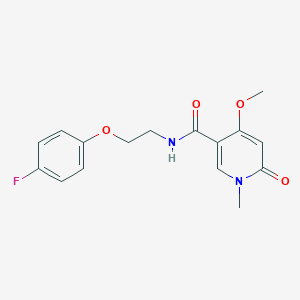
N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C16H17FN2O4 and its molecular weight is 320.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(4-fluorophenoxy)ethyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, a compound with a complex structure, has garnered attention in recent years for its potential biological activities. This article provides an overview of its biological activity, including antimicrobial properties, anticancer efficacy, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Pyridine core : Essential for biological activity.
- Fluorophenoxy group : Contributes to lipophilicity and biological interactions.
- Methoxy and carbonyl functionalities : Important for pharmacological properties.
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial effects. For instance, studies have shown that certain related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Derivative 10 | 0.22 - 0.25 μg/mL | Bactericidal |
| N-(4-fluorophenyl) | 15.625 - 62.5 μM | Antistaphylococcal |
These findings suggest that the compound may possess similar antimicrobial properties due to structural similarities with effective derivatives .
Anticancer Activity
In preclinical studies, the compound has shown promise in inhibiting tumor growth. For example, a derivative demonstrated complete tumor stasis in a Met-dependent gastric carcinoma xenograft model following oral administration. This suggests that the compound may act as a selective inhibitor of Met kinase, which is involved in cancer cell proliferation and survival .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Enzyme Inhibition : The compound has been identified as a potent inhibitor of Met kinase, which plays a crucial role in cancer progression.
- Antimicrobial Action : It disrupts bacterial cell wall synthesis and inhibits protein synthesis pathways, leading to bactericidal effects against Gram-positive bacteria .
- Biofilm Inhibition : The compound exhibits significant antibiofilm activity against pathogenic isolates, which is critical in treating chronic infections.
Study 1: Antimicrobial Evaluation
In vitro studies assessed the antimicrobial efficacy of related compounds against various pathogens. The findings highlighted that certain derivatives significantly inhibited biofilm formation and displayed low MIC values, indicating their potential as therapeutic agents in treating resistant bacterial infections .
Study 2: Anticancer Efficacy
A study focusing on the anticancer properties of pyridine derivatives revealed that one particular analogue led to substantial tumor regression in xenograft models. This study supports the hypothesis that modifications to the pyridine structure can enhance anticancer activity through targeted inhibition of specific kinases involved in tumor growth .
特性
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-19-10-13(14(22-2)9-15(19)20)16(21)18-7-8-23-12-5-3-11(17)4-6-12/h3-6,9-10H,7-8H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBRMLOPXHVMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














